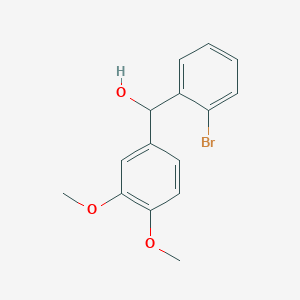

(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-bromophenyl)-(3,4-dimethoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO3/c1-18-13-8-7-10(9-14(13)19-2)15(17)11-5-3-4-6-12(11)16/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWOKKPHUCIWPRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=CC=CC=C2Br)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601246043 | |

| Record name | α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60081-03-0 | |

| Record name | α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60081-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(2-Bromophenyl)-3,4-dimethoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601246043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 2 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique used to plan organic syntheses by working backward from the target molecule to simpler, commercially available starting materials. wikipedia.orgias.ac.in For (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol, the analysis primarily focuses on the carbon-carbon bond connecting the central carbinol carbon to the two distinct aryl rings. This leads to two main disconnection strategies based on nucleophilic addition, and a third strategy based on functional group interconversion (FGI).

The most common disconnection breaks the bond between the carbinol carbon and one of the aromatic rings. This suggests a polar reaction involving a nucleophilic aryl species and an electrophilic benzaldehyde (B42025) derivative.

Disconnection A: This strategy involves disconnecting the bond between the carbinol carbon and the 2-bromophenyl ring. This leads to a 2-bromophenyl nucleophilic synthon and a 3,4-dimethoxybenzaldehyde (B141060) electrophilic synthon. The synthetic equivalents for these synthons would be a 2-bromophenyl organometallic reagent (such as a Grignard or organolithium reagent) and 3,4-dimethoxybenzaldehyde.

Disconnection B: Alternatively, disconnecting the bond to the 3,4-dimethoxyphenyl ring generates a 3,4-dimethoxyphenyl nucleophilic synthon and a 2-bromobenzaldehyde (B122850) electrophilic synthon. The corresponding synthetic equivalents would be a 3,4-dimethoxyphenyl organometallic reagent and 2-bromobenzaldehyde.

A third approach, utilizing Functional Group Interconversion (FGI), identifies the alcohol functional group as being derivable from a ketone.

FGI Strategy: This approach considers the target alcohol as the reduced form of the corresponding diarylketone, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. The synthesis plan then shifts to forming the ketone, which can subsequently be reduced to the desired secondary alcohol.

These strategies provide a logical framework for devising multiple synthetic routes, allowing for comparison and selection based on factors like starting material availability, reaction efficiency, and control over side reactions. oxfordsciencetrove.com

Classical Nucleophilic Addition Approaches to Diarylmethanol Synthesis

The formation of the central C-C bond via nucleophilic addition of an organometallic reagent to a carbonyl group is a cornerstone of organic synthesis and the most direct route to diarylmethanols like this compound. libretexts.org

Grignard Reagent-Mediated Transformations

Grignard reagents are among the most widely used organometallic compounds for forming new carbon-carbon bonds. nih.gov The synthesis of the target compound can be readily achieved by reacting a Grignard reagent with an appropriate benzaldehyde.

Following Disconnection A , 2-bromophenylmagnesium bromide is prepared by reacting 2-bromobromobenzene or 2-bromoiodobenzene with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). vulcanchem.commiracosta.edu This Grignard reagent is then added to a solution of 3,4-dimethoxybenzaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield this compound. libretexts.org

Alternatively, following Disconnection B , 3,4-dimethoxyphenylmagnesium bromide can be prepared from 4-bromo-1,2-dimethoxybenzene and reacted with 2-bromobenzaldehyde to afford the same product. The choice between these two routes often depends on the commercial availability and reactivity of the respective starting halides and aldehydes.

Organolithium Compound Applications

Organolithium reagents serve as powerful alternatives to Grignard reagents for the synthesis of alcohols. libretexts.org They are generally more reactive, which can be advantageous but may also lead to more side reactions if not properly controlled. wikipedia.orgyoutube.com The C-Li bond is more polarized than the C-Mg bond, making organolithium compounds stronger nucleophiles and bases. wikipedia.orgmt.com

The synthesis strategy mirrors that of the Grignard approach. 2-Bromophenyllithium can be generated from 2-bromobenzene via lithium-halogen exchange or direct reaction with lithium metal. This reagent is then reacted with 3,4-dimethoxybenzaldehyde. Similarly, 3,4-dimethoxyphenyllithium can be prepared and subsequently reacted with 2-bromobenzaldehyde. These reactions are typically performed at low temperatures to control the high reactivity of the organolithium species and minimize unwanted side reactions. researchgate.net

Optimization of Reaction Conditions for Yield and Purity of this compound

Achieving high yield and purity in organometallic additions requires careful control over reaction parameters. Several factors can significantly influence the outcome of the synthesis of this compound.

Temperature: Low temperatures, often ranging from -78°C to 0°C, are crucial, especially for the more reactive organolithium reagents. researchgate.net For Grignard reactions, initiation may require gentle heating, but the addition to the aldehyde is typically performed at or below room temperature to prevent side reactions like enolization or the formation of undesired byproducts. dtu.dk

Solvent: Anhydrous ether solvents such as diethyl ether and tetrahydrofuran (THF) are essential. They stabilize the organometallic reagent and are relatively inert under the reaction conditions. The choice of solvent can influence reagent solubility and reactivity.

Reagent Purity and Stoichiometry: The magnesium and lithium must be of high purity, and all glassware and reagents must be scrupulously dried, as both Grignard and organolithium reagents react readily with water. miracosta.edu A slight excess of the organometallic reagent is often used to ensure complete consumption of the aldehyde.

Rate of Addition: Slow, dropwise addition of one reagent to the other with efficient stirring is necessary to maintain control over the reaction temperature and concentration, thereby minimizing the formation of impurities. miracosta.edu

| Parameter | Condition/Variable | Rationale and Impact on Yield/Purity |

|---|---|---|

| Temperature | Low temperature (-78°C to 0°C) | Controls high reactivity, minimizes side reactions (e.g., Wurtz coupling, enolization), and improves selectivity, leading to higher purity. dtu.dk |

| Solvent | Anhydrous ethers (THF, Diethyl Ether) | Essential for reagent formation and stability. Must be free of water and alcohols to prevent quenching of the nucleophile, which would drastically lower the yield. youtube.com |

| Reactant Ratio | Slight excess of organometallic reagent (e.g., 1.1-1.2 equivalents) | Ensures complete consumption of the limiting aldehyde, maximizing the yield of the desired alcohol. |

| Addition Method | Slow, dropwise addition of one reagent to the other | Allows for effective heat dissipation, preventing temperature spikes that can lead to decomposition or side reactions. miracosta.edu |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction of the highly reactive organometallic intermediates with atmospheric oxygen and moisture, which would form undesired byproducts and reduce yield. |

Reductive Synthesis Routes from Ketone Precursors

An alternative and powerful strategy for the synthesis of this compound involves the reduction of the corresponding ketone precursor, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. This two-step approach first requires the synthesis of the diarylketone, typically via a Friedel-Crafts acylation or related coupling reaction, followed by a selective reduction of the carbonyl group.

Catalytic Hydrogenation Methods for Carbonyl Reduction

Catalytic hydrogenation is a highly efficient and clean method for the reduction of ketones to secondary alcohols. google.com This process involves treating the ketone with hydrogen gas (H₂) or a hydrogen donor in the presence of a metal catalyst.

For the reduction of diaryl ketones, transition metal catalysts, particularly those based on ruthenium (Ru) and iridium (Ir), have demonstrated high efficacy. researchgate.netmdpi.com The reaction can be performed under various conditions:

Homogeneous Catalysis: Soluble catalyst complexes, such as those with phosphine (B1218219) or diamine ligands, are often used. Asymmetric transfer hydrogenation (ATH) is a notable variant where a hydrogen donor like isopropanol (B130326) or formic acid is used instead of H₂ gas. acs.orgacs.org This method can provide access to chiral diarylmethanols with high enantioselectivity if a chiral catalyst is employed. researchgate.netacs.org

Heterogeneous Catalysis: Catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can also be used with H₂ gas, though these may sometimes require more forcing conditions (higher pressure and temperature) compared to homogeneous systems.

The choice of catalyst and reaction conditions can be tailored to achieve high yields and, if desired, high levels of stereocontrol. mdpi.comacs.org

| Catalyst System | Hydrogen Source | Typical Conditions | Outcome |

|---|---|---|---|

| Ru-PHOX Catalysts | H₂ gas | Methanol (B129727) or Isopropanol solvent, mild conditions | High yields (up to 99%) and excellent enantioselectivity (up to 99% ee) for chiral diaryl methanols. researchgate.net |

| Ru-complexes with minimal stereogenicity | Isopropanol/KOH (Transfer Hydrogenation) | Room temperature | Robust protocol for a wide range of diaryl ketones, providing good to excellent yields and enantioselectivities. acs.org |

| Iridium(P,N,O) Catalysts | H₂ gas | Optimized conditions, can be run at high substrate concentrations | High activity and enantioselectivities (up to 98% ee). mdpi.com |

| {[CpM(CO)₂]₂(μ-H)}⁺Q⁻ (M = Ru, Fe) | H₂ gas | Homogeneous catalysis | Effective for the reduction of a variety of ketones and aldehydes to the corresponding alcohols. google.com |

Stoichiometric Hydride Reduction Reagent Applications

The most direct and common method for the synthesis of this compound is the reduction of its corresponding ketone precursor, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. This transformation is readily accomplished using stoichiometric amounts of hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as methanol or ethanol, at room temperature. The borohydride anion (BH₄⁻) delivers a hydride ion to the electrophilic carbonyl carbon of the benzophenone (B1666685), forming an alkoxide intermediate. Subsequent protonation by the solvent yields the desired diarylmethanol. Due to its selectivity for carbonyl groups, NaBH₄ is compatible with a wide range of other functional groups.

Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and can reduce a wider variety of functional groups, including esters and carboxylic acids. mdpi.com For the reduction of (2-bromophenyl)(3,4-dimethoxyphenyl)methanone, LiAlH₄ provides a highly efficient route to the desired alcohol. These reactions must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (THF), due to the high reactivity of LiAlH₄ with protic solvents. The reaction proceeds via a similar mechanism of hydride transfer to the carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide.

| Reagent | Solvent | Typical Conditions | Yield |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room Temperature, 1-2 hours | High |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF | 0 °C to Room Temperature, 1-3 hours | Very High |

Advanced and Stereoselective Synthetic Techniques

The key precursor for the synthesis of this compound is the benzophenone derivative, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. This intermediate can be efficiently synthesized using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of carbon-carbon bonds. mdpi.com In the context of synthesizing the required benzophenone, this would involve the palladium-catalyzed coupling of an arylboronic acid with an aryl halide. A practical approach is the reaction of 2-bromobenzoyl chloride with 3,4-dimethoxyphenylboronic acid. This reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate, in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water. The use of acyl chlorides as electrophiles in Suzuki couplings is an effective method for the synthesis of aryl ketones. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield |

| 2-Bromobenzoyl chloride | 3,4-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Good to Excellent |

| 2-Bromobenzoyl chloride | 3,4-Dimethoxyphenylboronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | Good to Excellent |

An alternative, though less common for this specific target, would be the Heck reaction, which typically involves the coupling of an aryl halide with an alkene. While not a direct route to the benzophenone, it could be employed in the synthesis of more complex precursors.

The production of enantiomerically pure or enriched this compound is of significant interest, particularly in the context of pharmaceutical applications where stereochemistry is critical. This is achieved through the asymmetric reduction of the prochiral ketone, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone.

Catalytic Asymmetric Hydrogenation: A powerful method for the enantioselective reduction of ketones is asymmetric hydrogenation, pioneered by Noyori and others. This technique utilizes chiral ruthenium-based catalysts, such as those derived from BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and a chiral diamine. researchgate.net The hydrogenation of unsymmetrical benzophenones using these catalysts can proceed with high enantioselectivity, particularly for substrates with ortho-substituents, to yield chiral diarylmethanols. researchgate.net

Corey-Bakshi-Shibata (CBS) Reduction: The Corey-Bakshi-Shibata (CBS) reduction is another highly effective method for the enantioselective reduction of ketones. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction employs a chiral oxazaborolidine catalyst in the presence of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) (BMS) or borane-THF. The CBS catalyst creates a chiral environment that directs the hydride delivery from the borane to one face of the ketone, resulting in the formation of a specific enantiomer of the alcohol with high enantiomeric excess (ee). nrochemistry.comorganic-chemistry.orgwikipedia.org This method is known for its broad substrate scope and predictable stereochemical outcome. nrochemistry.comorganic-chemistry.orgwikipedia.org

| Method | Catalyst/Reagent | Typical ee |

| Asymmetric Hydrogenation | Chiral Ru-BINAP/diamine complex | >90% |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane source | >95% |

Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases (ADHs), offer a green and highly selective alternative for the asymmetric reduction of ketones. nih.gov These biocatalysts can operate under mild reaction conditions (neutral pH, room temperature) and often exhibit excellent enantioselectivity. Whole-cell biocatalysis, using microorganisms or plant tissues, can be particularly advantageous as it provides in situ cofactor regeneration.

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key areas of focus include the use of benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

Alternative Solvents: The use of ionic liquids (ILs) as reaction media is a prominent green chemistry approach. rsc.org Ionic liquids are salts with low melting points that are often non-volatile and thermally stable, making them attractive alternatives to traditional volatile organic compounds (VOCs). rsc.org They can act as both the solvent and, in some cases, the catalyst, and their immiscibility with certain organic solvents can facilitate product separation and catalyst recycling. rsc.org For the synthesis of diarylmethanols, ionic liquids can be employed in both the precursor synthesis and the reduction steps.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. wjpps.com In the synthesis of this compound and its precursors, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. wjpps.com This technique has been successfully applied to a variety of reactions, including cross-coupling and reduction reactions. wjpps.com

| Green Approach | Application | Advantages |

| Ionic Liquids | Solvent for coupling and reduction reactions | Recyclable, low volatility, can enhance reaction rates |

| Microwave Irradiation | Acceleration of coupling and reduction steps | Reduced reaction times, energy efficiency, potentially higher yields |

| Biocatalysis | Asymmetric reduction of the ketone precursor | Mild reaction conditions, high enantioselectivity, biodegradable catalyst |

Biocatalysis as a Green Technique: As mentioned in the context of asymmetric synthesis, biocatalysis is inherently a green technology. The use of enzymes or whole organisms as catalysts avoids the need for heavy metals and harsh reaction conditions. The reactions are typically performed in aqueous media, further reducing the reliance on organic solvents.

By integrating these advanced synthetic methodologies and green chemistry principles, the synthesis of this compound can be achieved in an efficient, selective, and sustainable manner.

Mechanistic Investigations of Chemical Transformations Involving 2 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Elucidation of Reaction Pathways for (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol Formation

The formation of this specific diarylmethanol primarily involves the creation of a carbon-carbon bond between the two aromatic rings, followed by the establishment of the methanol (B129727) functionality. This is typically achieved through the nucleophilic addition of an organometallic reagent to a carbonyl compound or the reduction of a pre-formed diaryl ketone.

Detailed Mechanistic Studies of Grignard/Organolithium Addition Reactions

The most direct and widely utilized method for synthesizing diarylmethanols is the addition of an organometallic nucleophile, such as a Grignard or organolithium reagent, to an aromatic aldehyde. libretexts.org The C-Mg and C-Li bonds are highly polarized, rendering the carbon atom electron-rich and thus strongly nucleophilic and basic. libretexts.orgmt.comwikipedia.org

The mechanism begins with the nucleophilic attack of the carbanionic carbon from the organometallic reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.orgchemistrysteps.com This attack breaks the carbonyl's π bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. chemistrysteps.commasterorganicchemistry.com The reaction is then subjected to an acidic workup, where the negatively charged oxygen of the alkoxide is protonated to yield the final secondary alcohol product. masterorganicchemistry.com

For the synthesis of this compound, two primary Grignard/organolithium pathways are feasible, differing in the choice of the organometallic reagent and the aldehyde.

Pathway A involves the reaction of a 2-bromophenyl organometallic reagent with 3,4-dimethoxybenzaldehyde (B141060). vulcanchem.comPathway B involves the reaction of a 3,4-dimethoxyphenyl organometallic reagent with 2-bromobenzaldehyde (B122850).

Interactive Table: Synthetic Pathways via Organometallic Addition

| Pathway | Organometallic Reagent | Carbonyl Compound | Mechanistic Steps |

| A | 2-Bromophenylmagnesium bromide or 2-Bromophenyllithium | 3,4-Dimethoxybenzaldehyde | 1. Nucleophilic attack of the 2-bromophenyl carbanion on the carbonyl carbon. 2. Formation of a magnesium or lithium alkoxide intermediate. 3. Protonation with aqueous acid (e.g., H₃O⁺) to yield the final alcohol. |

| B | 3,4-Dimethoxyphenylmagnesium bromide or 3,4-Dimethoxyphenyllithium | 2-Bromobenzaldehyde | 1. Nucleophilic attack of the 3,4-dimethoxyphenyl carbanion on the carbonyl carbon. 2. Formation of a magnesium or lithium alkoxide intermediate. 3. Protonation with aqueous acid (e.g., H₃O⁺) to yield the final alcohol. |

Insights into Carbonyl Reduction Mechanisms

An alternative route to this compound is the reduction of the corresponding diaryl ketone, (2-Bromophenyl)(3,4-dimethoxyphenyl)methanone. This transformation is typically achieved using complex metal hydride reagents. chemistrysteps.com

The mechanism of hydride reduction involves the nucleophilic transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. libretexts.orgorganicchemistrytutor.com Common reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) act as sources of hydride. libretexts.org The initial nucleophilic attack forms a tetrahedral alkoxide intermediate. organicchemistrytutor.comdavuniversity.org Subsequently, in a workup step, the alkoxide is protonated by a solvent like methanol or by the addition of water or acid, yielding the secondary alcohol. libretexts.org

Mechanism of Hydride Reduction:

Nucleophilic Attack: A hydride ion from the reducing agent (e.g., BH₄⁻ or AlH₄⁻) attacks the carbonyl carbon. organicchemistrytutor.com

Alkoxide Formation: The C=O π bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation: The alkoxide is protonated by a proton source (e.g., H₂O, CH₃OH, or H₃O⁺) to give the final alcohol product. organicchemistrytutor.com

Interactive Table: Common Hydride Reducing Agents

| Reagent | Formula | Reactivity | Typical Solvents | Workup |

| Sodium Borohydride | NaBH₄ | Mild; reduces aldehydes and ketones. libretexts.org | Protic solvents (Methanol, Ethanol) | Often occurs automatically from the solvent. libretexts.org |

| Lithium Aluminum Hydride | LiAlH₄ | Strong; reduces aldehydes, ketones, esters, and carboxylic acids. chemistrysteps.comdavuniversity.org | Aprotic ethers (Diethyl ether, THF) | Requires a separate, careful addition of aqueous acid. libretexts.orgorganicchemistrytutor.com |

Reactivity Profiles and Transformation Mechanisms of the Methanol Functionality

The hydroxyl group of this compound is a key site of reactivity. As a secondary benzylic alcohol, it can undergo nucleophilic substitution, oxidation, reduction, and elimination reactions, with reaction pathways influenced by the stability of benzylic intermediates.

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group (-OH) is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. A common method is acid catalysis, where the alcohol is protonated to form an oxonium ion (-OH₂⁺), and the leaving group becomes a neutral water molecule. libretexts.org

Given that this compound is a secondary benzylic alcohol, it can react via both Sₙ1 and Sₙ2 mechanisms, with the pathway being heavily dependent on the reaction conditions. libretexts.org

Sₙ1 Mechanism: This pathway is favored in the presence of weak nucleophiles and polar protic solvents. libretexts.orgreddit.com It proceeds through a two-step mechanism:

Carbocation Formation: After protonation, the water molecule departs, forming a secondary benzylic carbocation. This carbocation is relatively stable due to resonance delocalization of the positive charge into both adjacent aromatic rings. libretexts.org

Nucleophilic Attack: The nucleophile attacks the planar carbocation, which can occur from either face, potentially leading to a racemic mixture if the carbon were chiral.

Sₙ2 Mechanism: This pathway is favored by strong nucleophiles and polar aprotic solvents. libretexts.orgreddit.com It occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism results in an inversion of stereochemistry. For a secondary benzylic substrate, steric hindrance is a factor, but the electronic stabilization of the transition state can still allow for Sₙ2 reactions. youtube.com

Interactive Table: Comparison of Sₙ1 and Sₙ2 Pathways for the Methanol

| Feature | Sₙ1 Mechanism | Sₙ2 Mechanism |

| Kinetics | First-order: rate = k[Substrate] | Second-order: rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, involves a carbocation intermediate. libretexts.org | One concerted step. libretexts.org |

| Intermediate Stability | Favored due to resonance-stabilized secondary benzylic carbocation. | Stabilized by delocalization in the transition state. youtube.com |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g., CN⁻, I⁻, RS⁻). libretexts.org |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol). reddit.com | Favored by polar aprotic solvents (e.g., acetone, DMF). reddit.com |

| Stereochemistry | Racemization | Inversion of configuration |

Controlled Oxidation and Reduction Pathways

Oxidation to a Ketone: Secondary alcohols can be oxidized to form ketones. libretexts.org In the case of this compound, oxidation yields (2-Bromophenyl)(3,4-dimethoxyphenyl)methanone. A wide variety of oxidizing agents can accomplish this transformation, ranging from chromium-based reagents to milder, more selective modern methods. libretexts.orgrsc.org The benzylic position is particularly susceptible to oxidation. researchgate.net

Interactive Table: Reagents for Oxidation of the Secondary Alcohol

| Reagent Class | Examples | Conditions | Notes |

| Chromium-Based | H₂CrO₄ (Jones Reagent), Pyridinium Chlorochromate (PCC) libretexts.org | Acidic conditions | Jones reagent is strong; PCC is milder. libretexts.org |

| Manganese-Based | KMnO₄, MnO₂ | Basic or neutral conditions | MnO₂ is selective for benzylic/allylic alcohols. |

| DMSO-Based | Swern Oxidation, Moffatt Oxidation | Low temperature, activated DMSO | Mild conditions, avoids harsh acids. rsc.org |

| Hypervalent Iodine | Dess-Martin Periodinane (DMP), IBX | Neutral, room temperature | High selectivity and mild conditions. |

| Catalytic (Aerobic) | TEMPO with a co-oxidant (e.g., bleach) | Mild, catalytic | Environmentally friendly, uses air or O₂. organic-chemistry.org |

| Photochemical | Thioxanthenone photocatalyst, Air (O₂) rsc.org | Visible light (sunlight or lamps) | A green chemistry approach. rsc.org |

Reduction to a Diaryl Methane (B114726): The complete reduction of the benzylic alcohol functionality to a methylene (B1212753) group (-CH₂) produces 1-bromo-2-((3,4-dimethoxyphenyl)methyl)benzene. A classic and effective method for this transformation on benzylic alcohols is the use of hydriodic acid (HI) with red phosphorus. beilstein-journals.orgnih.gov

The mechanism is proposed to occur in two main steps: beilstein-journals.orgnih.gov

Nucleophilic Substitution: The alcohol is first protonated by HI, and the resulting oxonium ion is displaced by the iodide ion (an excellent nucleophile) in an Sₙ1 or Sₙ2 fashion to form the corresponding benzylic iodide.

Reduction of Iodide: The resulting benzylic iodide is then reduced by another equivalent of HI to the alkane. The iodine (I₂) formed during this redox step is recycled back to HI by the stoichiometric reducing agent, red phosphorus. nih.gov The stability of a benzylic radical or cationic intermediate is thought to be crucial for this reduction step. beilstein-journals.org

Dehydration Mechanisms and Olefin Formation

The acid-catalyzed elimination of water (dehydration) from this compound results in the formation of an alkene, specifically 1-(2-bromophenyl)-1-(3,4-dimethoxyphenyl)ethene. For secondary and tertiary alcohols, this reaction typically proceeds through an E1 (Elimination, Unimolecular) mechanism, especially at higher temperatures. chemistrysteps.com

The E1 mechanism for this benzylic alcohol is as follows: chemistrysteps.com

Protonation of the Hydroxyl Group: A strong acid (e.g., H₂SO₄, H₃PO₄) protonates the alcohol's oxygen atom, converting the poor -OH leaving group into a good -OH₂⁺ leaving group. chemistrysteps.com

Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs. This is the rate-determining step and results in the formation of the resonance-stabilized secondary benzylic carbocation. chemistrysteps.com

Deprotonation and Alkene Formation: A weak base (such as H₂O or the conjugate base of the acid, HSO₄⁻) removes a proton from a carbon adjacent to the carbocation. The electrons from the C-H bond then form a new π bond, resulting in the alkene product. chemistrysteps.com The formation of the conjugated alkene is generally favored due to its stability.

Reactivity of the 2-Bromophenyl Moiety in this compound

The 2-bromophenyl moiety of this compound is a versatile functional group, primarily due to the carbon-bromine bond which serves as a handle for various carbon-carbon bond-forming reactions. The reactivity of this group is central to the derivatization of the molecule, enabling its use as a building block in the synthesis of more complex structures.

Palladium-catalyzed cross-coupling reactions are fundamental transformations that exploit the reactivity of the aryl bromide. The general trend for halide reactivity in these reactions is I > OTf > Br > Cl. wikipedia.org Aryl bromides offer a good balance of reactivity and stability, making them common substrates. wikipedia.orgmusechem.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. musechem.com The catalytic cycle is generally understood to involve three key steps: yonedalabs.comresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide to a coordinatively unsaturated Pd(0) species (e.g., PdL2), forming a Pd(II) complex. yonedalabs.comresearchgate.net Studies suggest that for aryl bromides, this addition may occur from a monoligated palladium complex, PdL. researchgate.netchemrxiv.org

Transmetalation: The aryl boronic acid, activated by the base (e.g., to form a boronate species [R-B(OH)3]⁻), transfers its organic group to the Pd(II) complex. This step regenerates the boron species and forms a diaryl-palladium(II) intermediate. yonedalabs.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. musechem.com

The choice of ligand, base, and solvent is crucial for reaction efficiency. Phosphine (B1218219) ligands like triphenylphosphine (B44618) or more sterically demanding, electron-rich phosphines are commonly employed to stabilize the palladium catalyst. yonedalabs.com

| Aryl Bromide | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 95 |

| 2-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 92 |

| 1-Bromo-2-nitrobenzene | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) (3) | Cs₂CO₃ | THF/H₂O | 88 |

Sonogashira Coupling: The Sonogashira reaction couples an aryl halide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org This reaction is a reliable method for forming C(sp²)-C(sp) bonds. libretexts.org The mechanism involves two interconnected catalytic cycles: wikipedia.org

Palladium Cycle: Similar to the Suzuki reaction, this cycle starts with the oxidative addition of the aryl bromide to the Pd(0) catalyst. nrochemistry.com

Copper Cycle: The terminal alkyne reacts with the Cu(I) salt in the presence of the amine base to form a copper acetylide species. nrochemistry.com

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex. nrochemistry.com

Reductive Elimination: The aryl and alkynyl groups are eliminated from the palladium, forming the aryl-alkyne product and regenerating the Pd(0) catalyst. nrochemistry.com

Copper-free Sonogashira variants have also been developed, where the alkyne is believed to coordinate directly to the palladium center after activation by the base. wikipedia.orglibretexts.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an aryl halide with an alkene. wikipedia.org The mechanism proceeds as follows: wikipedia.orgbyjus.comlibretexts.org

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the 2-bromophenyl moiety to form a Pd(II) species. byjus.comlibretexts.org

Alkene Coordination and Insertion: The alkene coordinates to the palladium complex and then undergoes migratory insertion into the Pd-C bond. This step typically occurs in a syn fashion. wikipedia.orgbyjus.com

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming a palladium-hydride complex and releasing the substituted alkene product. This step generally dictates the regioselectivity and favors the formation of the more stable trans isomer. byjus.com

Catalyst Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to continue. byjus.comlibretexts.org

Nucleophilic aromatic substitution (SNA_r) on an aryl halide can proceed through different mechanisms. The most common is the addition-elimination pathway, which requires the aromatic ring to be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. lumenlearning.comwikipedia.org These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. lumenlearning.comlibretexts.org The 2-bromophenyl ring in this compound lacks such strong activating groups. The substituents present are not sufficiently electron-withdrawing to facilitate the formation of a stable Meisenheimer complex under standard conditions. uomustansiriyah.edu.iq

For unactivated aryl halides, substitution can occur under harsh conditions (e.g., very strong bases like sodium amide, NaNH₂) via an elimination-addition mechanism involving a highly reactive benzyne (B1209423) intermediate. makingmolecules.comchemistrysteps.comgovtpgcdatia.ac.in

The mechanism proceeds in two main stages:

Elimination: A very strong base abstracts a proton from the position ortho to the bromine atom. The resulting carbanion then expels the bromide ion, forming a strained triple bond within the benzene (B151609) ring, the benzyne intermediate. makingmolecules.comchemistrysteps.com

Addition: The nucleophile (e.g., NH₂⁻) attacks one of the sp-hybridized carbons of the benzyne. Subsequent protonation of the resulting carbanion by a proton source (like ammonia) yields the substitution product. makingmolecules.comgovtpgcdatia.ac.in

A key feature of the benzyne mechanism is that the incoming nucleophile does not always attach to the carbon that originally bore the leaving group, a phenomenon known as cine substitution. govtpgcdatia.ac.in For the title compound, this would lead to a mixture of products where the nucleophile is attached at either the C1 or C2 position of the phenyl ring.

Reactivity of the 3,4-Dimethoxyphenyl Moiety in this compound

The 3,4-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) groups. organicchemistrytutor.com Methoxy groups are strong activating, ortho-, para-directing substituents. organicchemistrytutor.comlibretexts.org Their activating effect stems from the ability of the oxygen's lone pairs to donate electron density to the ring via resonance, stabilizing the cationic intermediate (the arenium ion or σ-complex). youtube.comyoutube.com

In a 1,2-disubstituted benzene ring with two activating groups like 3,4-dimethoxybenzene (veratrole), the regioselectivity is determined by the cumulative directing effects of both groups and steric hindrance.

The methoxy group at C3 directs incoming electrophiles to its ortho (C2, C4) and para (C6) positions.

The methoxy group at C4 directs to its ortho (C3, C5) and para (C1) positions.

The positions are ranked by their activation:

Position 5: This position is ortho to the C4-methoxy group and meta to the C3-methoxy group. It is strongly activated.

Position 6: This position is para to the C3-methoxy group and meta to the C4-methoxy group. It is also strongly activated.

Position 2: This position is ortho to the C3-methoxy group and meta to the C4-methoxy group. It is activated but sterically hindered by the adjacent C1 substituent.

Computational studies on 1,2-dimethoxybenzene (B1683551) have shown that substitution is highly favored at the position para to one of the methoxy groups (equivalent to C4 in a monosubstituted veratrole, or C5/C6 in the title compound's ring system). scirp.orgresearchgate.net The large (2-bromophenyl)hydroxymethyl group at C1 will create significant steric hindrance, strongly disfavoring substitution at the C2 and C6 positions. Therefore, electrophilic attack is most likely to occur at the C5 position, which is activated and sterically accessible.

| Reaction | Electrophile (E⁺) | Predicted Major Product |

|---|---|---|

| Nitration | NO₂⁺ | Substitution at C5 |

| Halogenation | Br⁺, Cl⁺ | Substitution at C5 |

| Friedel-Crafts Acylation | RCO⁺ | Substitution at C5 |

| Sulfonation | SO₃ | Substitution at C5 |

The this compound molecule possesses two primary sites susceptible to oxidation: the secondary benzylic alcohol and the electron-rich dimethoxy-substituted aromatic ring.

Oxidation of the Benzylic Alcohol: The secondary alcohol functional group can be readily oxidized to the corresponding ketone, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. This is a common and predictable transformation. beilstein-journals.org A variety of oxidizing agents can achieve this, ranging from chromium-based reagents to milder, more selective modern methods. The choice of oxidant is crucial to avoid over-oxidation or undesired side reactions on the electron-rich aromatic ring. beilstein-journals.orgrsc.org Mild protocols using reagents like N-heterocycle-stabilized iodanes have proven effective for oxidizing benzylic alcohols without affecting sensitive functionalities. beilstein-journals.orgnih.gov

Oxidation of the Aromatic Ring: The electron-rich 3,4-dimethoxyphenyl ring is susceptible to oxidative degradation under more forceful conditions. nih.gov Strong oxidants can lead to ring cleavage. For instance, ozonolysis of o-dimethoxybenzene derivatives can cleave the aromatic ring to form muconic acid derivatives. jst.go.jpjst.go.jp The reaction of aromatic compounds with radicals like hydroxyl (HO•) or sulfate (B86663) (SO₄•⁻) can also lead to ring-cleavage products alongside hydroxylated aromatics. nih.govnih.gov These pathways involve the formation of peroxy intermediates that can rearrange to open the ring. nih.gov However, such transformations require specific and often harsh conditions and are generally not observed during standard synthetic manipulations.

Stereochemical Control and Chirality Induction in Derivatives of this compound

The benzylic carbon atom in this compound, which is bonded to both aryl rings, a hydroxyl group, and a hydrogen atom, is a stereocenter. Consequently, the molecule exists as a pair of enantiomers. The synthesis and control of this stereocenter are critical for applications where specific stereoisomers are required.

Enantiomerically enriched diarylmethanols can be synthesized through several catalytic asymmetric strategies: rsc.org

Asymmetric Reduction of a Prochiral Ketone: The most common approach involves the enantioselective reduction of the corresponding prochiral ketone, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone. Catalytic systems employing chiral catalysts, such as Corey-Bakshi-Shibata (CBS) oxazaborolidines, can deliver high enantioselectivity. rsc.org The steric and electronic properties of the two different aryl rings influence the facial selectivity of the hydride attack on the carbonyl group.

Asymmetric Aryl Transfer to an Aldehyde: Another powerful method is the catalytic asymmetric addition of an organometallic aryl nucleophile to an aldehyde. acs.orgnih.gov For this specific molecule, this would involve the addition of a 2-bromophenyl organometallic reagent (e.g., an organozinc compound generated in situ from 2-bromophenyllithium) to 3,4-dimethoxybenzaldehyde. nih.gov The reaction is performed in the presence of a chiral ligand, such as a γ-amino thiol or a chiral amino alcohol, which coordinates to the metal and directs the aryl group to one face of the aldehyde, resulting in an enantiomerically enriched product. acs.orgnih.gov

| Method | Reactants | Chiral Catalyst/Ligand Example | Typical Enantiomeric Excess (ee %) |

|---|---|---|---|

| Ketone Reduction | Diarylketone + Borane (B79455) | Chiral Oxazaborolidine (CBS) | >95% |

| Aryl Addition to Aldehyde | Arylboronic Acid + Aldehyde + Et₂Zn | γ-Amino Thiol | 95 to >99.5% |

| Aryl Addition to Aldehyde | ArZnBu + Aldehyde | Chiral Amino Alcohol | >90% |

Once the chiral center is established, it can potentially influence the stereochemical outcome of subsequent reactions, a process known as chirality induction. For example, if the hydroxyl group is used to coordinate a chiral auxiliary or a directed metalating group, it could influence the facial selectivity of reactions on either of the adjacent aromatic rings, although such effects are typically modest due to the distance and flexibility of the system.

Advanced Spectroscopic and Spectrometric Characterization Studies of 2 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules in solution and the solid state. For (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol, a combination of one-dimensional and multi-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides insights into the molecule's preferred conformation.

Based on established chemical shift principles and data from analogous structures, a predicted assignment for the ¹H and ¹³C NMR spectra of this compound in a solvent like CDCl₃ is presented below. The numbering scheme used for assignment is shown in Figure 1.

Predicted ¹H and ¹³C NMR Chemical Shifts

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments from one-dimensional spectra and elucidate the compound's connectivity, a suite of two-dimensional NMR experiments is indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons on both rings. Specifically, H-4'' would show a correlation to H-3'' and H-5'', and H-5'' would correlate with H-4'' and H-6''. On the other ring, H-5' would show correlations to H-4' and H-2'.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This technique is crucial for definitively assigning the carbon signals for all protonated carbons by linking the proton shifts to their corresponding carbon shifts in the table above.

The benzylic proton (H-7) correlating to the aromatic carbons C-6', C-2', C-1'', and C-6''. This unequivocally connects the two aromatic rings to the central methanol (B129727) carbon.

The methoxy (B1213986) protons correlating to their respective attachment points on the dimethoxyphenyl ring (e.g., OCH₃ protons at 3' to C-3').

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in three-dimensional space, providing critical information about the molecule's conformation and stereochemistry. diva-portal.org For this molecule, NOESY data would be vital for understanding the relative orientation of the two aromatic rings. Expected NOE correlations would be observed between the benzylic proton (H-7) and the ortho-protons of both rings (H-2', H-5', and H-6''). The presence and relative intensity of these correlations would help determine the time-averaged dihedral angle between the rings.

Solid-State NMR Spectroscopy for Crystal Structure Insights

While solution-state NMR provides data on the time-averaged structure of a molecule, solid-state NMR (ssNMR) offers a detailed view of the molecular structure and packing in the crystalline state. emory.edu Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ssNMR could reveal:

Polymorphism: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra, allowing for their identification and characterization.

Conformational Inequivalence: If the asymmetric unit of the crystal contains more than one molecule, or if parts of a single molecule are crystallographically inequivalent, ssNMR will show separate resonances for these non-equivalent atoms. This provides direct insight into the packing arrangement within the crystal lattice.

Structural Details: Solid-state NMR can measure internuclear distances and torsion angles with high precision, complementing data from X-ray diffraction, especially for disordered or microcrystalline samples.

Dynamic NMR for Rotational Barrier and Tautomeric Studies

Dynamic NMR (DNMR) is used to study chemical processes that occur on the NMR timescale, such as conformational changes and rotational dynamics. montana.edu In this compound, the key dynamic process amenable to DNMR study is the restricted rotation (atropisomerism) around the C7-C1'' single bond. The steric hindrance caused by the ortho-bromine atom on one ring and the methoxy group on the other can create a significant energy barrier to free rotation. nih.govnih.gov

A variable-temperature (VT) NMR experiment could be performed. At high temperatures, fast rotation around the C7-C1'' bond would lead to time-averaged signals for the aromatic protons. As the temperature is lowered, rotation slows down. If the energy barrier is sufficiently high, the exchange rate may become slow enough on the NMR timescale to allow for the observation of distinct signals for each rotational conformer (rotamer). The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this temperature and the chemical shift difference between the signals, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the molecule's conformational stability. Tautomeric studies are not applicable to this molecule as it lacks the necessary functional groups for tautomerism.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its structural features through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion and its fragments, confirming the compound's identity.

A key feature in the mass spectrum of this compound is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). youtube.com This results in a characteristic isotopic pattern for the molecular ion ([M]⁺) and any bromine-containing fragments, appearing as a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two m/z units. nih.gov

Calculated Exact Masses for Molecular Ions of C₁₅H₁₅BrO₃

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Analysis

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or a fragment ion) and subjecting it to collision-induced dissociation (CID) to induce further fragmentation. Analyzing the resulting daughter ions helps to piece together the structure of the parent molecule. The fragmentation of this compound would likely proceed through several key pathways.

The most probable fragmentations involve the cleavage of bonds adjacent to the central carbon and the hydroxyl group, which are chemically labile positions.

Plausible Fragmentation Pathways and Major Fragments

The fragmentation would likely be initiated by the formation of a stable carbocation at the benzylic position (C7) after the loss of a hydroxyl radical. This [C₁₅H₁₄BrO₂]⁺ ion could then undergo further fragmentation, such as the loss of a methyl radical (•CH₃) from one of the methoxy groups to yield a fragment at m/z 291/293. Cleavage of the C-C bonds flanking the central carbon would lead to ions corresponding to the 2-bromophenyl moiety and the 3,4-dimethoxyphenyl moiety. The analysis of these characteristic fragmentation patterns in an MS/MS experiment provides definitive structural confirmation.

Isotopic Abundance Pattern Analysis

Mass spectrometry of this compound is characterized by a distinct isotopic abundance pattern due to the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in a characteristic M+2 peak in the mass spectrum, where M is the molecular ion peak containing ⁷⁹Br and M+2 is the peak corresponding to the molecule with ⁸¹Br. The intensity ratio of the M to M+2 peaks is approximately 1:1. youtube.com

This unique isotopic signature is a powerful tool for identifying the presence of bromine in an unknown compound. For this compound, the molecular ion region of the mass spectrum would exhibit two peaks of nearly equal intensity separated by two mass units, unequivocally indicating the presence of a single bromine atom.

Table 1: Predicted Isotopic Abundance Pattern for the Molecular Ion of this compound

| Ion | m/z (relative to ⁷⁹Br peak) | Predicted Relative Intensity |

| [M]⁺ | M | ~100% |

| [M+2]⁺ | M+2 | ~98% |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and analyzing the vibrational modes of this compound.

The IR spectrum is expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. vulcanchem.com The C-O stretching vibration of the alcohol and the methoxy groups would likely appear in the 1000-1300 cm⁻¹ region. vulcanchem.com Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the far-infrared region, typically around 500-600 cm⁻¹. vulcanchem.com

Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data. The symmetric stretching of the aromatic rings would be expected to produce a strong Raman signal. The C-H and O-H stretching vibrations would also be observable.

Table 2: Expected Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| O-H | Stretching | 3200-3600 (broad) | 3200-3600 |

| Aromatic C-H | Stretching | 3000-3100 | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-3000 | 2850-3000 |

| C=C (aromatic) | Stretching | 1400-1600 | 1400-1600 |

| C-O (alcohol/ether) | Stretching | 1000-1300 | 1000-1300 |

| C-Br | Stretching | 500-600 | 500-600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the aromatic rings, which act as chromophores. The presence of the bromine atom and the methoxy groups as substituents on the phenyl rings will influence the position and intensity of the absorption bands.

Typically, substituted benzenes exhibit a strong absorption band (the E-band) around 200-220 nm and a weaker band (the B-band) in the 250-280 nm region, corresponding to π → π* transitions. The methoxy groups, being electron-donating, are likely to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. The bromine atom may also contribute to a slight red shift. The hydroxyl group is not a strong chromophore itself but can influence the electronic transitions of the aromatic system.

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure Determination in Solid State

Single Crystal X-ray Diffraction Methodologies

Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state of this compound. This technique can provide detailed information about bond lengths, bond angles, and the conformation of the molecule. For a chiral molecule like this, X-ray crystallography on a single crystal of one enantiomer can also be used to determine its absolute stereochemistry.

The methodology involves growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected. The analysis of the diffraction data allows for the determination of the unit cell dimensions and the space group. Subsequent structure solution and refinement reveal the atomic coordinates, from which the complete molecular structure can be elucidated. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, can also be identified. ijirset.com

Powder X-ray Diffraction for Polymorphic Studies

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of the crystalline form of this compound and for studying polymorphism. Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of a compound can have different physical properties.

The PXRD pattern is a fingerprint of the crystalline solid. By comparing the PXRD pattern of a sample to a reference pattern, the crystalline phase can be identified. PXRD is also used to assess the purity of a crystalline sample and to study phase transitions as a function of temperature or other variables. In the context of polymorphism, PXRD can be used to identify different polymorphic forms and to monitor their interconversion. rero.ch

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group, and therefore, can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of these enantiomers.

Circular Dichroism measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum will show positive or negative peaks (Cotton effects) at the wavelengths of the chromophores' electronic transitions. The CD spectra of the two enantiomers will be mirror images of each other. This technique is highly sensitive to the stereochemistry of the molecule and can be used to determine the enantiomeric purity of a sample.

Optical Rotatory Dispersion measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves of two enantiomers are mirror images. By analyzing the Cotton effects in the ORD spectrum, information about the absolute configuration of the chiral center can be obtained, often by comparison with the spectra of compounds with known configurations or through theoretical calculations. nih.gov

Absence of Published Computational Chemistry Studies on this compound

Despite a thorough and targeted search of scientific literature and chemical databases, no specific computational chemistry or theoretical modeling studies have been published for the compound this compound.

Therefore, it is not possible to provide an article on the "Computational Chemistry and Theoretical Modeling of this compound" with the detailed, scientifically accurate research findings and data tables as requested in the outline. The strict adherence to the specified compound and the exclusion of analogous data, as per the user's instructions, cannot be fulfilled due to the lack of available information.

The required sections and subsections, including:

Computational Chemistry and Theoretical Modeling of 2 Bromophenyl 3,4 Dimethoxyphenyl Methanol

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies, UV-Vis absorption maxima)

are all contingent on the existence of dedicated computational research for this specific molecule. Such research appears not to have been conducted or at least not published in publicly accessible scientific journals or databases.

While general properties for this compound and computational studies on structurally related but different molecules are available, the user's explicit instructions to focus solely on "(2-Bromophenyl)(3,4-dimethoxyphenyl)methanol" and to provide detailed, specific research findings prevent the generation of an article based on inference or data from other compounds. To do so would be scientifically inaccurate and would violate the core requirements of the request.

Reaction Mechanism Elucidation via Computational Pathways

The synthesis of this compound, commonly achieved through a Grignard reaction involving a 2-bromophenylmagnesium halide and 3,4-dimethoxybenzaldehyde (B141060), presents a compelling case for computational investigation to elucidate the precise reaction mechanism. Theoretical modeling provides insights into the molecular intricacies that govern this transformation, offering a level of detail that is often inaccessible through experimental methods alone. By mapping the potential energy surface of the reaction, computational chemistry can identify the most favorable reaction pathways, characterize transient intermediates, and determine the energetic profiles of transition states.

A plausible mechanism for this reaction, amenable to computational study, involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde. Computational models can explore the coordination of the magnesium atom to the carbonyl oxygen, the subsequent formation of the carbon-carbon bond, and the final protonation step to yield the desired alcohol. These models can also investigate alternative pathways and side reactions, providing a comprehensive understanding of the reaction landscape. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a good balance between computational cost and accuracy for systems of this size.

Transition State Identification and Energy Barrier Calculations

A critical aspect of elucidating a reaction mechanism is the identification of transition states and the calculation of their corresponding energy barriers. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetics of the reaction. For the formation of this compound, computational methods can be used to locate the transition state for the nucleophilic addition of the Grignard reagent to the aldehyde. This typically involves geometry optimization algorithms that search for a first-order saddle point on the potential energy surface.

Once the transition state geometry is identified, its energy can be calculated, and the activation energy (energy barrier) for the reaction can be determined as the difference in energy between the transition state and the reactants. These calculations can be performed at various levels of theory and with different basis sets to ensure the reliability of the results. For instance, studies on the addition of Grignard reagents to carbonyl compounds have utilized B3LYP density functional theory calculations to investigate the structure of the transition state, which often involves the coordination of the carbonyl compound to the magnesium atom in the Grignard reagent. nih.gov The energy barrier is a crucial parameter as it directly correlates with the reaction rate; a lower energy barrier implies a faster reaction.

To illustrate the type of data generated from such calculations, the following table presents hypothetical energy barriers for the Grignard reaction forming an analogous aryl methanol (B129727) under different computational models.

| Computational Method | Basis Set | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G(d) | 15.2 |

| M06-2X | 6-311+G(d,p) | 12.8 |

| ωB97X-D | def2-TZVP | 13.5 |

Note: The data in this table is illustrative and represents typical values that might be obtained for a Grignard reaction involving substituted aromatic aldehydes. It does not represent experimentally verified data for this compound.

Solvent Effects and Reaction Environment Modeling

The reaction environment, particularly the solvent, can significantly influence the mechanism and kinetics of a reaction. In the case of the Grignard synthesis of this compound, which is typically carried out in an ethereal solvent like tetrahydrofuran (B95107) (THF), explicit and implicit solvent models can be employed to understand its role. Computational modeling of solvent effects is crucial for accurately predicting reaction outcomes, as the solvent can stabilize or destabilize reactants, intermediates, and transition states to varying degrees. rsc.org

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant, which can account for bulk solvent effects on the electronic structure of the solute. nih.gov Explicit solvent models, on the other hand, involve including a number of solvent molecules in the computational model to explicitly account for specific solvent-solute interactions, such as hydrogen bonding or coordination. For Grignard reactions, explicit modeling of THF molecules coordinating to the magnesium center is important for a realistic representation of the reacting species. acs.org The choice between implicit and explicit models depends on the desired level of accuracy and the computational resources available.

The following table provides a hypothetical illustration of how different solvent models could influence the calculated energy barrier of a nucleophilic addition to an aromatic aldehyde.

| Solvent Model | Solvent | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | None | 20.5 |

| PCM | Tetrahydrofuran | 14.8 |

| Explicit (3 molecules) + PCM | Tetrahydrofuran | 13.1 |

Note: This table presents illustrative data to demonstrate the potential impact of different solvent models on the calculated activation energy of a reaction analogous to the formation of this compound. The values are not based on specific experimental or computational results for this compound.

Molecular Docking and Ligand-Target Interaction Prediction for Biological Relevance (focus on computational methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. amazonaws.com In the context of medicinal chemistry, it is a powerful tool for predicting the binding affinity and interaction patterns of a small molecule, such as this compound or its derivatives, with a biological target, typically a protein or nucleic acid. dergipark.org.tr This methodology is instrumental in virtual screening and rational drug design, allowing for the prioritization of compounds for further experimental testing. whiterose.ac.uk

The molecular docking process involves several key steps. First, the three-dimensional structures of both the ligand (the small molecule) and the target receptor are required. These can be obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if the experimental structure is unavailable. The next step is to define the binding site on the receptor. This can be a known active site or a potential allosteric site. A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site. Finally, a scoring function is used to estimate the binding affinity for each pose, and the poses are ranked accordingly. amazonaws.com

The scoring function is a mathematical model that approximates the free energy of binding. It typically includes terms that account for various types of interactions, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The output of a docking simulation is a set of predicted binding poses and their corresponding scores, which can be visualized and analyzed to understand the key interactions driving the binding. For example, a study on 2',5'-dihydroxy-3,4-dimethoxychalcone, a compound with a dimethoxyphenyl moiety, identified crucial hydrogen bonding interactions with amino acid residues in the epidermal growth factor receptor (EGFR) protein. unsoed.ac.id

To provide an example of the data generated in molecular docking studies, the following table presents docking scores for structurally related bromophenyl and dimethoxyphenyl compounds against various protein targets, as reported in the literature.

| Compound Type | Protein Target | PDB ID | Docking Score (kcal/mol) | Reference |

|---|---|---|---|---|

| Bromophenyl derivative | PIM-1 Kinase | 2OBJ | -11.77 | nih.gov |

| Dimethoxychalcone | EGFR | 1M17 | -7.67 | unsoed.ac.id |

| Thiazole-thiophene with bromophenyl | Breast Cancer Cells | 2W3L | -6.011 | mdpi.com |

Note: This table presents data from published molecular docking studies on compounds that are structurally related to this compound to illustrate the type of information obtained from such analyses. The data does not pertain to the specific title compound.

Applications As a Synthetic Building Block and Precursor in Complex Molecule Synthesis

Stereoselective Derivatizations and Chiral Auxiliary Applications

The prochiral nature of (2-Bromophenyl)(3,4-dimethoxyphenyl)methanol, with the hydroxyl-bearing carbon atom as the stereogenic center precursor, makes it a valuable substrate for stereoselective reactions. The synthesis of chiral diaryl methanols is a significant area of research, as these chiral products and their derivatives are important intermediates in the preparation of pharmaceuticals and other biologically active compounds.

Asymmetric hydrogenation of the corresponding diaryl ketone, (2-bromophenyl)(3,4-dimethoxyphenyl)methanone, represents a primary strategy to access enantiomerically enriched this compound. Catalytic systems, such as those employing ruthenium complexes with chiral phosphine (B1218219) ligands (e.g., RuPHOX-Ru), have been established for the asymmetric hydrogenation of various diaryl ketones, affording the corresponding chiral diaryl methanols in high yields and enantiomeric excesses.

While direct applications of this compound as a chiral auxiliary are not extensively documented, its structural motif is analogous to other chiral alcohols that have been successfully employed in this capacity. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of subsequent reactions. In principle, an enantiomerically pure form of this compound could be attached to a molecule to influence its facial selectivity in reactions such as aldol (B89426) additions or Diels-Alder cycloadditions. After the desired stereoselective transformation, the auxiliary can be cleaved and potentially recovered.

The general utility of chiral alcohols in asymmetric synthesis is well-established. For instance, chiral diaryl methanols can be used to prepare chiral esters or ethers, which then undergo diastereoselective reactions. The steric bulk and electronic properties of the two different aryl groups in this compound could provide the necessary differentiation to achieve high levels of stereocontrol.

| Reaction Type | Catalyst/Reagent | Product Type | Potential Stereoselectivity |

| Asymmetric Reduction of Ketone | Chiral Ruthenium or Rhodium Catalysts | Chiral Diaryl Methanol (B129727) | High (e.g., >95% ee) |

| Esterification with Prochiral Acid | Dicyclohexylcarbodiimide (DCC) | Chiral Ester | Diastereomeric Mixture |

| Diastereoselective Alkylation | Lithium Diisopropylamide (LDA), Alkyl Halide | Alkylated Ester | High (e.g., >95% de) |

Scaffold for Novel Heterocyclic Compound Synthesis

The structure of this compound is well-suited for the synthesis of various heterocyclic scaffolds, particularly those containing fused ring systems. The ortho-bromo substituent is a key functional group that enables intramolecular cyclization reactions, typically mediated by transition metal catalysts.

One significant application of related 2-bromodiarylmethanol compounds is in the synthesis of fluorenones . A palladium-catalyzed synthesis of fluorenones from bis(2-bromophenyl)methanols has been developed. rsc.org This transformation is thought to proceed through an initial oxidation of the methanol to the corresponding benzophenone (B1666685), followed by an intramolecular reductive coupling of the two aryl bromide moieties. A similar strategy could be envisioned for this compound, which upon oxidation and subsequent intramolecular C-H activation or a related coupling process, could lead to substituted fluorenone derivatives.

Another important class of heterocycles accessible from this scaffold are dibenz[b,f]oxepines . The synthesis of this tricyclic system can be achieved through an intramolecular etherification. For instance, the hydroxyl group of the methanol can be used to displace the ortho-bromo substituent in an intramolecular Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig etherification, following conversion of the bromine to a more reactive group if necessary, or by utilizing the phenolic hydroxyl that can be revealed by demethylation of one of the methoxy (B1213986) groups. nih.govnih.gov

Furthermore, if the bromine atom is replaced with an amino group, or if an amino group is introduced on the 2-bromophenyl ring, the scaffold becomes a precursor for acridones . The synthesis of acridones can be achieved from 2-aminobenzophenones through intramolecular cyclization. rsc.orgnih.govasianpubs.org The this compound can be oxidized to the corresponding benzophenone, which can then undergo amination and subsequent cyclization to yield the acridone (B373769) core.

| Heterocyclic Product | Key Reaction Type | Typical Catalyst/Reagent |

| Fluorenone | Intramolecular C-H Activation/Coupling | Palladium(II) Acetate |

| Dibenz[b,f]oxepine | Intramolecular Etherification (e.g., Ullmann) | Copper or Palladium Catalyst |

| Acridone | Intramolecular Amidation/Cyclization | Acid or Base Catalysis |

Precursor for Advanced Chemical Intermediates in Medicinal Chemistry Research

The diarylmethane core, of which this compound is a functionalized example, is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. mdpi.com This scaffold allows for the spatial orientation of two aryl rings, which can be crucial for interaction with biological targets.

The 2-bromo substituent on one of the phenyl rings is a prime handle for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in the elaboration of the core scaffold to build more complex molecular architectures.

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The 2-bromo position of the scaffold can readily participate in Suzuki coupling with a wide range of aryl or vinyl boronic acids or esters. This allows for the introduction of a third aryl group, creating a triarylmethane derivative, or for the extension of the carbon framework.

The Heck reaction provides another avenue for C-C bond formation, where the aryl bromide is coupled with an alkene in the presence of a palladium catalyst. This reaction would append an alkenyl substituent at the 2-position of the phenyl ring, which can be further functionalized.

Additionally, the hydroxyl group of the methanol can be converted into a leaving group, such as a tosylate or mesylate, to enable nucleophilic substitution with carbon nucleophiles. Alternatively, Friedel-Crafts type reactions can be initiated at the electron-rich 3,4-dimethoxyphenyl ring to introduce alkyl or acyl substituents.